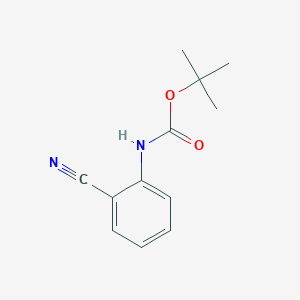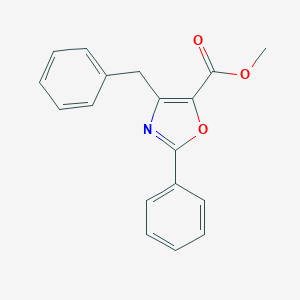![molecular formula C10H9N3O3 B061726 3-Piridin-3-il-[1,2,4]oxadiazol-5-carboxilato de etilo CAS No. 163719-72-0](/img/structure/B61726.png)
3-Piridin-3-il-[1,2,4]oxadiazol-5-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades biológicas agrícolas
Se ha encontrado que los derivados de 1,2,4-oxadiazol, que incluyen el compuesto en cuestión, exhiben un amplio espectro de actividades biológicas agrícolas . Han mostrado una actividad nematicida moderada contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani .
Efectos antibacterianos
Ciertos derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), con valores de EC 50 superiores a bismertiazol (BMT) y cobre tiodiazol (TDC) . También exhibieron una excelente capacidad antibacteriana contra Xanthomonas oryzae pv. oryzicola (Xoc) .
Plantillas alternativas potenciales para agentes antibacterianos
Los derivados de 1,2,4-oxadiazol que contienen una porción de piridina trifluorometilada podrían ser plantillas alternativas potenciales para descubrir nuevos agentes antibacterianos .
Moléculas de alta energía
Los oxadiazoles, incluido el 1,2,4-oxadiazol, se han utilizado como moléculas de alta energía o materiales energéticos .
Compuestos farmacéuticos
Los oxadiazoles se han utilizado como compuestos farmacéuticos . Se han utilizado con éxito como parte esencial del farmacóforo o como un enlace aromático plano para colocar los sustituyentes necesarios según las aplicaciones potenciales .
Actividad antitripanosómica
Se han estudiado algunos derivados de oxadiazol por su probable modo de acción contra la cruzaína, la proteasa de cisteína de Trypanosoma cruzi, mediante acoplamiento molecular .
Inhibición del crecimiento metastásico
Se ha demostrado que ciertos derivados de oxadiazol inhiben eficazmente el crecimiento metastásico del melanoma murino B16 in vivo en ratones, sin efectos tóxicos <svg class="icon" height="16" p-id="1735" t="1709264
Safety and Hazards
Mecanismo De Acción
Mode of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The mode of action of these compounds often involves interaction with specific enzymes or receptors in the target organism, leading to inhibition of essential biological processes .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting they may interfere with the biochemical pathways of infectious organisms .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties, suggesting they may inhibit the growth of infectious organisms or interfere with their vital processes .
Propiedades
IUPAC Name |
ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHAHJTNSHCNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936867 |
Source


|
| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-72-0 |
Source


|
| Record name | Ethyl 3-(3-pyridinyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)


![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)



